Pyridazin-3-ylboronic acid, 97%
Overview
Description
Pyridazin-3-ylboronic acid is a chemical compound with the formula C4H5BN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Pyridazin-3-ylboronic acid consists of a pyridazine ring with a boronic acid group attached to the 3-position . The molecular weight is 123.906 .Physical And Chemical Properties Analysis
Pyridazin-3-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 418.3±37.0 °C at 760 mmHg, and a flash point of 206.8±26.5 °C . The melting point is not available .Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
Pyridazin-3-ylboronic acid plays a significant role in the synthesis of pyridazine and pyridazone analogues, which are compounds with a wide range of biological activities, especially related to the cardiovascular system. The synthesis methodologies emphasize the utility of pyridazin-3-ylboronic acid derivatives as precursors in constructing complex molecules with potential therapeutic benefits. The chemical’s involvement in creating compounds demonstrates its critical role in advancing the synthesis of biologically active molecules, highlighting its utility in medicinal chemistry (Jakhmola, Jawla, Tangri, & Mishra, 2016).
Contributions to Pharmacophore Design
Pyridazin-3-ylboronic acid and its derivatives are instrumental in the design and synthesis of pharmacophores, particularly in the development of selective inhibitors for various biological targets. These contributions are pivotal in creating new therapeutic agents, where the structural flexibility and reactivity of pyridazin-3-ylboronic acid derivatives enable the development of potent and selective drugs. The exploration of these compounds in pharmacophore design underscores their importance in drug discovery and development processes, facilitating the creation of novel therapeutic agents with optimized efficacy and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Involvement in Chemosensing Applications
The utility of pyridazin-3-ylboronic acid extends to chemosensing applications, where its derivatives are used in designing sensors for detecting various ions and molecules. These applications are crucial in environmental monitoring, healthcare diagnostics, and the food industry, showcasing the versatility of pyridazin-3-ylboronic acid in contributing to advancements in analytical chemistry. The ability of these derivatives to act as effective chemosensors emphasizes their significance in developing sensitive and selective detection methods for various analytes, enhancing the capability to monitor and detect critical substances in diverse settings (Abu-Taweel et al., 2022).
Safety and Hazards
Pyridazin-3-ylboronic acid is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyridazin-3-ylboronic acid, a derivative of pyridazine, has been shown to have a wide range of pharmacological activities .
Mode of Action
It’s known that many pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazin-3-ylboronic acid might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of physiological effects .
Pharmacokinetics
The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological properties such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Action Environment
It’s known that the slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Biochemical Analysis
Biochemical Properties
Pyridazine derivatives, which Pyridazin-3-ylboronic acid is a part of, have been shown to interact with a range of biological targets and physiological effects . These interactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions of Pyridazin-3-ylboronic acid have not been reported yet.
Cellular Effects
Pyridazine derivatives have been reported to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . These activities suggest that Pyridazin-3-ylboronic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms related to Pyridazin-3-ylboronic acid have not been reported yet.
properties
IUPAC Name |
pyridazin-3-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,8-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOJUFCNKAYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CC=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309815 | |
Record name | B-3-Pyridazinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1175560-30-1 | |
Record name | B-3-Pyridazinylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175560-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-3-Pyridazinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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